molecular formula C26H20N4O3 B2557447 N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide CAS No. 1105206-97-0

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide

Cat. No.: B2557447
CAS No.: 1105206-97-0
M. Wt: 436.471
InChI Key: CQTDKPRTWFIIQP-UHFFFAOYSA-N
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Description

“N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide” is a quinoline-based heterocyclic compound . Quinoline compounds serve both as biomimetics and as reactive pharmacophores of numerous drugs and are associated with several biological activities .


Synthesis Analysis

The synthesis of quinoline-based heterocyclic compounds has been accelerated using microwave-assisted organic synthesis . This technique may be helpful to increase the yield, decrease reaction time, and minimize the formation of hazardous by-products .


Chemical Reactions Analysis

Quinoline-based heterocyclic compounds can be synthesized through various reactions . For instance, 1,8-naphthyridinyl pyrazolo [3,4-b]quinolines were synthesized by the reaction of 2-hydrazino-3-(4-methoxyphenyl)-1,8-naphthyridine with aldehydes followed by cyclization with DMF/KOH .

Scientific Research Applications

Antiallergy Activity

A study by Althuis et al. (1980) investigated a series of new 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives for antiallergy activity. These compounds, related to the chemical structure of interest, exhibited varying degrees of intravenous activity, with some showing significant potency in comparison to disodium cromoglycate (DSCG). This research suggests potential antiallergy applications for similar quinoline derivatives (Althuis et al., 1980).

5HT1B Antagonists

Horchler et al. (2007) synthesized novel quinolone and quinoline-2-carboxylic acid derivatives, which included potent 5HT(1B) antagonists. Their research indicates the potential application of these compounds in the treatment of conditions related to serotonin receptors, such as depression or anxiety (Horchler et al., 2007).

Visualization of Peripheral Benzodiazepine Receptors

Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives as potential radioligands for imaging peripheral benzodiazepine type receptors (PBR) using positron emission tomography (PET). This study suggests the utility of these compounds in neuroimaging and the study of neurological disorders (Matarrese et al., 2001).

CFTR Potentiator for Cystic Fibrosis

Hadida et al. (2014) discovered a quinolinone-3-carboxamide, VX-770 (ivacaftor), as a potent CFTR potentiator. This compound has been approved by the FDA for treating cystic fibrosis, highlighting the therapeutic application of quinoline derivatives in respiratory diseases (Hadida et al., 2014).

Antitubercular Agents

Thomas et al. (2011) synthesized new series of quinoline-4-yl-1,2,3-triazoles with potential antitubercular activity. This research contributes to the development of new treatments for tuberculosis, a significant global health issue (Thomas et al., 2011).

Future Directions

The future directions for “N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For instance, quinoline/cinnamic acid hybrids have been suggested as a new template for developing Aβ aggregation inhibitors against Alzheimer’s disease . This could suggest potential avenues for future research and development of similar compounds.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O3/c1-16-27-23-14-8-18(28-25(31)24-13-7-17-5-3-4-6-22(17)29-24)15-21(23)26(32)30(16)19-9-11-20(33-2)12-10-19/h3-15H,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTDKPRTWFIIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)N1C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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